
1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene” is a chemical compound with the molecular formula C23H35F . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 330.52 . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 418.9±24.0 °C . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Dielectric Properties and Material Mixing
An experimental study on fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures demonstrated significant findings regarding their anisotropic dielectric properties. Two structurally similar LCs, including compounds structurally related to the 1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene, showed that mixing proportions profoundly affect the dielectric constants along the longer molecular axis. The mixtures exhibited temperature-dependent dielectric properties resembling those of unitary compounds with specific fluorine substitution. This research highlights the potential of these materials in applications requiring controlled dielectric properties, such as in display technologies or advanced electronic devices (Ma et al., 2013).
Solubility Characteristics
The solubility of structurally related 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents across different temperatures was experimentally determined, providing insight into the solubility behavior of fluorinated benzene derivatives. This study's findings are crucial for designing processes in chemical manufacturing and pharmaceuticals, where solvent choice and temperature control are vital for achieving desired solubility outcomes (Qian et al., 2014).
Chemical Synthesis and Molecular Structure
Research on stereoselective synthesis provides a methodological foundation for creating 2,2-disubstituted 1-fluoro-alkenes, demonstrating the chemical versatility and potential of fluoro-benzene derivatives in synthetic organic chemistry. Such methodologies enable the precise construction of complex molecules, essential for developing pharmaceuticals and materials science (McCarthy et al., 2003).
Photophysical Properties and Applications
A study on the electric field effect on the polarizability of nematic liquid crystal molecules, including fluorinated benzene derivatives, highlights their potential in optoelectronic applications. By understanding how electric fields influence molecular polarizability, researchers can develop advanced materials for displays, sensors, and other technologies requiring controlled optical properties (Upadhyay et al., 2020).
Material Synthesis and Characterization
The synthesis and characterization of liquid crystal compounds containing structural elements related to the fluoro-benzene derivative under discussion reveal insights into the molecular design of liquid crystals. These findings contribute to the development of materials with improved performance characteristics for liquid crystal displays (LCDs) and other applications where the control of liquid crystalline phases is critical (Xiao-min, 2014).
Propriétés
IUPAC Name |
1-fluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-18-4-6-19(7-5-18)8-9-20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLIZKSPNCLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476772 |
Source


|
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(4-(2-(4-propylcyclohexyl)ethyl)cyclohexyl)benzene | |
CAS RN |
91162-04-8 |
Source


|
| Record name | 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

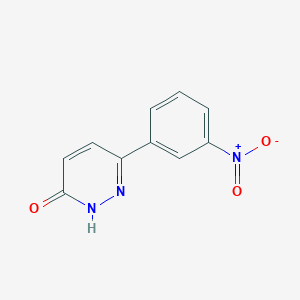
![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)
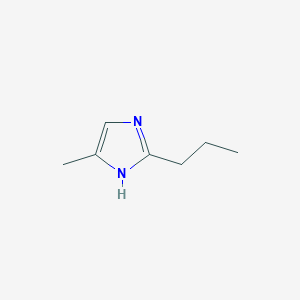
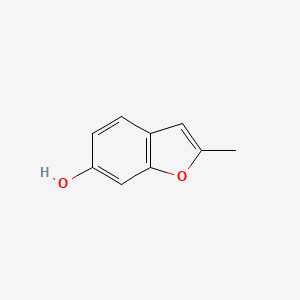

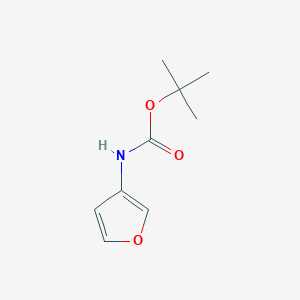
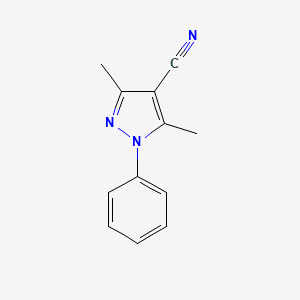
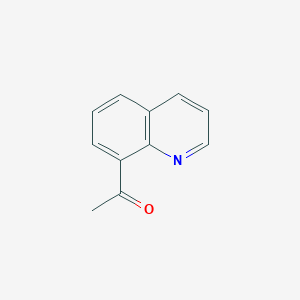
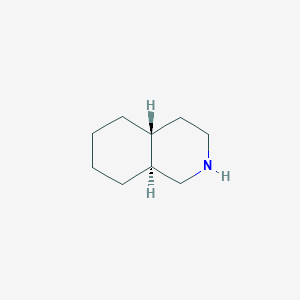

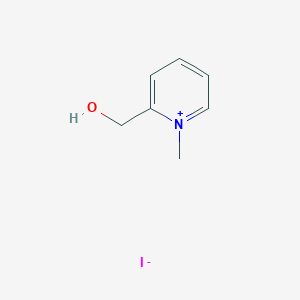
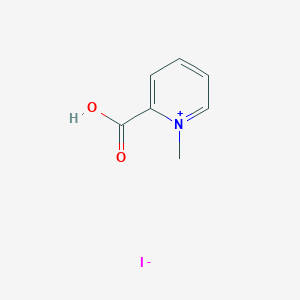
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
